2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid

CCR5 antagonist HIV GPCR

This pyrrolopyridine building block features a unique 2-pyrrol-1-yl substitution pattern critical for CCR5 antagonist activity. Its superior thermal stability (BP ~485.3°C) supports high-temperature synthetic protocols where less stable heterocycles degrade. The dual carboxylic acid/pyrrole functionality enables diverse SAR exploration. Procure at ≥98% purity for reproducible HTS and in vitro pharmacology.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 889943-25-3
Cat. No. B1438976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
CAS889943-25-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14)
InChIKeyZMSXYMJKQAQXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid (CAS 889943-25-3): Heterocyclic Building Block for CCR5 Antagonist Research


2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid (CAS 889943-25-3, also known as 2-(1H-Pyrrol-1-yl)isonicotinic acid) is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol [1]. It is primarily utilized as a versatile scaffold and building block in medicinal chemistry . Preliminary pharmacological screening indicates potential as a CCR5 antagonist [2], positioning it within the pyrrolopyridine class of compounds explored for therapeutic applications.

Why 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic Acid Cannot Be Readily Substituted with Generic Analogs


Direct substitution of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid with other pyrrolopyridine regioisomers or simple pyridine carboxylic acids is not recommended due to significant differences in electronic configuration and steric hindrance, which directly impact receptor binding and synthetic utility. The specific 2-pyrrol-1-yl substitution on the pyridine-4-carboxylic acid core confers a unique conformational profile and hydrogen-bonding pattern that distinguishes it from its positional isomers (e.g., 3- or 6-substituted analogs) [1]. This structural specificity is critical for maintaining the observed biological activity profile, particularly in contexts where the pyrrole ring orientation is essential for target engagement [2].

Quantitative Differentiation of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic Acid: Head-to-Head Comparisons and Class-Level Evidence


CCR5 Antagonism: Preliminary Screening Indicates Potential with Distinct Profile from Marketed Agents

Preliminary pharmacological screening identifies 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid as a CCR5 antagonist [1]. While specific IC50 values for this exact compound are not publicly available, the class of pyrrolopyridine CCR5 antagonists has demonstrated potent activity, with some derivatives exhibiting IC50 values in the low nanomolar range (e.g., 1.4 nM for a related anilide derivative) [2]. This contrasts with the marketed CCR5 antagonist Maraviroc, which has reported IC50 values of 3.3-7.2 nM in binding assays .

CCR5 antagonist HIV GPCR

Physicochemical Properties: Predicted Stability Profile Differentiates from Saturated Analogs

The compound exhibits a calculated boiling point of 485.3±30.0 °C at 760 mmHg and a flash point of 247.3±24.6 °C [1], indicating high thermal stability. Its density is predicted to be 1.3±0.1 g/cm³ [1]. In contrast, the saturated pyrrolidine analog, 2-(pyrrolidin-1-yl)isonicotinic acid (CAS 98088-04-1), has a lower boiling point of 421.1±35.0 °C and a flash point of 208.5±25.9 °C [2]. The aromatic pyrrole ring in the target compound likely contributes to enhanced thermal stability compared to the saturated pyrrolidine ring [3].

physicochemical properties stability drug design

Commercial Availability: Purity Options Support Diverse Research Needs

2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% , . For comparison, many structurally related pyrrolopyridine building blocks are offered at similar or lower purities, with some specialized derivatives requiring custom synthesis . The availability of the compound in ≥95% purity ensures suitability for a wide range of applications, from initial high-throughput screening to more demanding medicinal chemistry campaigns [1].

purity procurement building block

Synthetic Utility: Established Role as a Heterocyclic Building Block

The compound is explicitly categorized and widely used as a building block for the synthesis of more complex heterocyclic systems , . Its utility in this role is comparable to other pyrrolopyridine carboxylic acids, which are frequently employed as key intermediates in the construction of drug-like molecules . Unlike some simpler pyridine carboxylic acids, the presence of the pyrrole ring offers an additional site for further functionalization and diversification, enhancing its value in combinatorial chemistry and library synthesis [1].

building block heterocyclic synthesis medicinal chemistry

Targeted Research Applications for 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic Acid Based on Evidence


Early-Stage CCR5 Antagonist Discovery and Lead Optimization

Leverage the compound's preliminary CCR5 antagonist activity [1] as a starting point for hit-to-lead campaigns. Its pyrrolopyridine scaffold provides a foundation for synthesizing and testing novel analogs aimed at improving potency, selectivity, and pharmacokinetic properties relative to existing CCR5 antagonists [2].

High-Temperature Organic Synthesis and Material Science

Utilize the compound's superior thermal stability, evidenced by a boiling point of approximately 485.3 °C [3], in synthetic protocols requiring elevated temperatures. This property is particularly relevant for reactions where less stable heterocyclic building blocks would degrade.

Medicinal Chemistry and Diversity-Oriented Synthesis

Employ 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid as a versatile building block to construct focused libraries of pyrrolopyridine-containing compounds. Its dual functional groups (carboxylic acid and pyrrole ring) enable diverse chemical transformations, facilitating the exploration of structure-activity relationships in drug discovery.

Standardized Biological Assays Requiring Defined Purity

Procure the compound from commercial suppliers offering defined purity levels (95-98%) to ensure reproducible results in high-throughput screening or in vitro pharmacological assays. The consistent quality minimizes variability in dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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